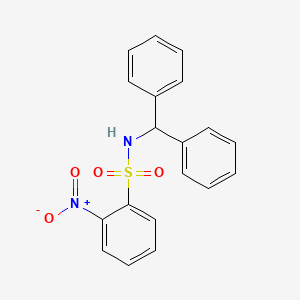
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE
Cat. No. B8777405
M. Wt: 368.4 g/mol
InChI Key: ZCACRZDNGHLUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06515179B2
Procedure details


A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (402.1 mg) in dry acetonitrile (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 27 hours at room temperature. On the way, a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added after 10 hours. The reaction mixture was cooled with ice, 1 N hydrochloric acid (5 ml) was added, and the reaction solvents were removed by evaporation under reduced pressure. Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting concentrate, followed by extraction and solution separation, and the organic layer was extracted again with water (5 ml). Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (155.9 mg; yield: 77.9%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One



Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two


Name
Yield
77.9%
Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].CO.[N+](C1C=CC=CC=1S([NH:18][CH:19]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=O)=O)([O-])=O.Cl>C(#N)C>[CH:19]([NH2:18])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
sodium methoxide methanol
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
|
Name
|
|
|
Quantity
|
402.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
sodium methoxide methanol
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+].CO
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 27 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction solvents were removed by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction and solution separation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted again with water (5 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over sodium sulfate, filtration, concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum
|
Outcomes


Product
Details
Reaction Time |
27 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 155.9 mg | |
| YIELD: PERCENTYIELD | 77.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
